Bupivacaine hydrochloride

Catalog No.
S522280
CAS No.
18010-40-7
M.F
C18H29ClN2O
M. Wt
324.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bupivacaine hydrochloride

CAS Number

18010-40-7

Product Name

Bupivacaine hydrochloride

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride

Molecular Formula

C18H29ClN2O

Molecular Weight

324.9 g/mol

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H

InChI Key

SIEYLFHKZGLBNX-UHFFFAOYSA-N

SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl

Synonyms

1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, Bupivacain Janapharm, Bupivacain RPR, Bupivacain-RPR, Bupivacaina Braun, Bupivacaine, Bupivacaine Anhydrous, Bupivacaine Carbonate, Bupivacaine Hydrochloride, Bupivacaine Monohydrochloride, Monohydrate, Buvacaina, Carbostesin, Dolanaest, Marcain, Marcaine, Sensorcaine, Svedocain Sin Vasoconstr

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl

Studying Pain Mechanisms and Pathways

Researchers utilize bupivacaine hydrochloride to selectively block specific nerve pathways, allowing them to investigate the role of different nerves in pain perception and transmission. By temporarily inhibiting specific nerves, researchers can assess their contribution to pain signaling and gain insights into the complex mechanisms underlying pain.

Evaluating Novel Pain Management Strategies

Bupivacaine hydrochloride serves as a benchmark for comparing the efficacy and safety of new pain management approaches. Researchers design studies comparing the effectiveness of novel pain management techniques, such as drug delivery systems or nerve stimulation methods, against the established pain-relieving properties of bupivacaine hydrochloride. This comparison helps assess the potential of new strategies and guide their further development.

Investigating Local Anesthetic Delivery Systems

Scientists are continuously exploring new methods for delivering local anesthetics, aiming for improved efficacy, longer duration of action, and minimized side effects. Bupivacaine hydrochloride serves as a model drug in these studies, allowing researchers to evaluate the effectiveness and safety of novel delivery systems, including liposomal formulations, sustained-release implants, and targeted delivery approaches.

Bupivacaine hydrochloride is a potent local anesthetic belonging to the amino-amide class. It is chemically characterized as (±)-1-Butyl-2',6'-pipecoloxylidide monohydrochloride and is often used for various surgical and medical procedures requiring anesthesia. Bupivacaine hydrochloride appears as a white crystalline powder that is highly soluble in water and ethanol, making it suitable for injection formulations. Its molecular formula is C₁₈H₂₈N₂O, with a molar mass of approximately 288.43 g/mol .

Bupivacaine acts by reversibly blocking sodium channels in nerve membranes. Sodium channels are essential for the initiation and transmission of nerve impulses. By preventing sodium influx, bupivacaine inhibits the generation of action potentials, leading to local anesthesia and pain relief [].

  • Neurological complications: Accidental injection into blood vessels can lead to seizures, coma, and even death [].
  • Cardiotoxicity: High doses can cause cardiac arrhythmias and heart block.
  • Allergic reactions: Although rare, allergic reactions to bupivacaine or its components can occur [].

Bupivacaine hydrochloride undergoes metabolic reactions primarily in the liver, where it is converted to its major metabolite, 2,6-pipecoloxylidine. This conversion occurs via cytochrome P450 enzymes, particularly CYP3A4 . The amide bond present in bupivacaine makes it more stable compared to ester-based local anesthetics, which are more prone to hydrolysis. The metabolic pathway involves conjugation with glucuronic acid, leading to renal excretion of the metabolites .

Bupivacaine exerts its anesthetic effects by blocking voltage-gated sodium channels in nerve cells. This inhibition prevents sodium influx, thereby stabilizing neuronal membranes and inhibiting nerve impulse initiation and conduction. The onset of action can vary from 1 to 17 minutes depending on the administration route, with a duration of effect lasting from 2 to 9 hours . Notably, bupivacaine has a higher potency and longer duration of action compared to other local anesthetics like lidocaine and mepivacaine.

Bupivacaine hydrochloride can be synthesized through several methods, primarily involving the reaction of 2,6-dimethylaniline with butyric acid derivatives in the presence of piperidine. A common synthetic route includes:

  • Formation of the amide bond: Reaction between 2,6-dimethylaniline and butyric acid chloride.
  • Cyclization: Introduction of a piperidine ring to form the final structure.
  • Hydrochloride salt formation: Reaction with hydrochloric acid to yield bupivacaine hydrochloride .

Bupivacaine hydrochloride is widely utilized in various medical fields for:

  • Regional anesthesia: Commonly used in epidural and spinal anesthesia during childbirth and surgeries.
  • Local infiltration anesthesia: Employed in dental procedures and minor surgical interventions.
  • Post-operative pain management: Effective for providing analgesia after surgeries due to its prolonged action .

Bupivacaine may interact with several drugs, particularly those affecting hepatic metabolism or other local anesthetics. Co-administration with epinephrine can prolong its anesthetic effect by causing vasoconstriction at the injection site, reducing systemic absorption . Additionally, caution is advised when used alongside other central nervous system depressants due to the potential for additive effects.

Bupivacaine shares structural similarities with other amino-amide local anesthetics such as:

Compound NameStructure TypeDuration of ActionPotency
LidocaineAmino-AmideShort (1-2 hours)Moderate
MepivacaineAmino-AmideModerate (2-3 hours)Moderate
RopivacaineAmino-AmideLonger (3-6 hours)Less potent
LevobupivacaineAmino-AmideSimilar to BupivacaineLess potent

Uniqueness of Bupivacaine

Bupivacaine is distinguished by its longer duration of action and higher potency compared to lidocaine and mepivacaine. Its unique pharmacokinetic profile allows for effective management of pain over extended periods without frequent dosing . Additionally, its slow dissociation from sodium channels can lead to prolonged effects but also increases the risk of cardiac toxicity if overdosed.

Purity

> 95%

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

324.1968412 g/mol

Monoisotopic Mass

324.1968412 g/mol

Heavy Atom Count

22

Appearance

White Solid

Melting Point

249-251°C

UNII

AKA908P8J1

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (98.94%): Fatal if swallowed [Danger Acute toxicity, oral];
H319 (93.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (92.55%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Bupivacaine Hydrochloride is a long-acting, amide-type local anesthetic. Bupivicaine reversibly binds to specific sodium ion channels in the neuronal membrane, resulting in a decrease in the voltage-dependent membrane permeability to sodium ions and membrane stabilization; inhibition of depolarization and nerve impulse conduction; and a reversible loss of sensation.

MeSH Pharmacological Classification

Anesthetics, Local

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

14252-80-3
15233-43-9
18010-40-7

Wikipedia

Bupivacaine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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